1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride
Description
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride is a urea derivative featuring a pyrrolidine ring substituted with a methoxy group at the 4-position and an isopropyl group attached to the urea backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-(4-methoxypyrrolidin-3-yl)-3-propan-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-6(2)11-9(13)12-7-4-10-5-8(7)14-3;/h6-8,10H,4-5H2,1-3H3,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDDKGARXDNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CNCC1OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride is a compound with notable biological activity, particularly in neuropharmacology and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₂₀ClN₃O₂ |
| Molecular Weight | 237.73 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 134691099 |
This compound features a pyrrolidine ring and a urea functional group, which contribute to its biological activity.
Research indicates that this compound may modulate neuronal signaling pathways, influencing neurotropic effects such as neurite outgrowth and neuronal survival. Its mechanism likely involves interactions with specific receptors or enzymes crucial for neuronal health and function .
Neuropharmacological Effects
The compound has demonstrated significant effects on neuronal signaling. Studies suggest it may enhance neuronal survival and promote neurite outgrowth, which are critical for neurodevelopment and recovery from injury.
Interaction Studies
Preliminary findings indicate that this compound interacts with various receptors involved in neurotransmission. These interactions are vital for understanding its pharmacodynamics and potential therapeutic uses.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been identified, which may exhibit varied biological activities:
| Compound Name | Unique Features |
|---|---|
| 1-(4-Ethoxypyrrolidin-3-yl)-3-(propan-2-yl)urea | Ethoxy group may alter solubility and bioactivity |
| 1-(4-Hydroxypyrrolidin-3-yl)-3-(propan-2-yl)urea | Hydroxyl group could influence receptor interactions |
| 1-(4-Methylpyrrolidin-3-yl)-3-(propan-2-yl)urea | Methyl substitution may affect blood-brain barrier penetration |
The unique combination of the methoxy group, pyrrolidine ring, and urea functionality distinguishes this compound from others, potentially influencing its pharmacological profile .
Neuroprotective Effects
In a study focusing on neuroprotective agents, this compound was evaluated for its ability to mitigate neuronal damage in vitro. Results indicated that the compound significantly reduced apoptosis in neuronal cells subjected to oxidative stress, highlighting its potential as a neuroprotective agent .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in promoting recovery from neurological deficits. In one study, administration of the compound led to improved outcomes in motor function tests following induced nerve injury, suggesting its therapeutic potential in neuroregenerative medicine .
Scientific Research Applications
Research indicates that 1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride exhibits significant biological activities, particularly in the realm of neuropharmacology. It has been shown to modulate neuronal signaling pathways, which may influence neurotropic effects such as neurite outgrowth and neuronal survival. Its mechanism of action is thought to involve interactions with specific receptors or enzymes critical for neuronal health and function.
Potential Therapeutic Applications
- Neuropharmacology : The compound's ability to influence neuronal signaling suggests potential applications in treating neurodegenerative diseases or conditions characterized by impaired neuronal function. For instance, it could be explored as a treatment for conditions such as Alzheimer's disease or Parkinson's disease due to its neuroprotective properties.
- Anticancer Activity : Preliminary studies have indicated that compounds structurally related to this compound may exhibit antiproliferative effects against various cancer cell lines. This suggests that further exploration of this compound could yield beneficial results in cancer therapeutics .
- Drug Development : The unique structural features of this compound make it a candidate for further drug development efforts aimed at creating new therapeutic agents targeting specific biological pathways involved in disease processes.
Neuroprotective Effects
A study focused on the neuroprotective effects of similar compounds demonstrated their ability to promote neuronal survival and enhance neurite outgrowth in vitro. These findings suggest that this compound could have comparable effects, warranting further investigation into its potential as a neuroprotective agent.
Antiproliferative Screening
In vitro studies have evaluated the antiproliferative activity of urea derivatives against the National Cancer Institute’s 60 human cancer cell lines. Compounds with structural similarities to this compound showed promising results, indicating that this compound may also possess significant anticancer properties worth exploring .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to three analogs (Table 1):
Structural Implications :
- Ring Size : The target compound’s pyrrolidine (5-membered) vs. piperidine (6-membered) in affects conformational flexibility and basicity. Smaller rings may enhance steric interactions in binding pockets.
- Aromatic vs. Aliphatic Methoxy : The phenyl-substituted methoxy in increases lipophilicity (logP ~2.8 estimated) compared to the aliphatic methoxy in the target compound (logP ~1.5 estimated).
Physicochemical Properties
Preparation Methods
Synthesis of the 4-Methoxypyrrolidin-3-yl Intermediate
The key intermediate, 4-methoxypyrrolidin-3-yl, is typically synthesized via selective functionalization of pyrrolidine derivatives. Common approaches include:
Alkylation and Functional Group Transformations : Starting from pyrrolidine or substituted pyrrolidine precursors, selective alkylation at the 3-position followed by methoxylation at the 4-position is achieved through nucleophilic substitution or reductive amination strategies. For example, α,α′-double alkylation of pyrrolidine derivatives has been reported to efficiently build substituted pyrrolidines.
Protecting Group Strategies : Use of protecting groups such as tetrahydro-2H-pyran or Boc groups can facilitate selective substitution and prevent side reactions during multi-step synthesis.
Formation of the Urea Moiety
The urea linkage is introduced by reacting the amine-containing pyrrolidine intermediate with an appropriate isocyanate or carbamoyl chloride derivative bearing the isopropyl substituent:
Isocyanate Route : The amine group on the 4-methoxypyrrolidin-3-yl intermediate reacts with isopropyl isocyanate under mild conditions to form the corresponding urea. This method provides good selectivity and yield.
Carbamoyl Chloride Route : Alternatively, reaction with isopropyl carbamoyl chloride in the presence of a base (e.g., triethylamine) can yield the urea derivative.
Reaction Conditions : These reactions are typically conducted in aprotic solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature to control reactivity and avoid side products.
Generation of the Hydrochloride Salt
The final step involves conversion of the free base urea compound into its hydrochloride salt to improve stability, solubility, and handling:
Acidification : Treatment of the free base with hydrochloric acid (HCl) in organic solvents like ethyl acetate or methanol results in precipitation or crystallization of the hydrochloride salt.
Purification : The salt is typically isolated by filtration, washed with cold solvent, and dried under vacuum to yield a pure crystalline hydrochloride salt.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Alkylation and methoxylation | Pyrrolidine derivative, alkyl halide, base, methanol | Substituted 4-methoxypyrrolidin-3-yl intermediate (moderate to high yield) |
| 2 | Urea formation | Isopropyl isocyanate or carbamoyl chloride, base, DCM/THF, 0–25°C | 1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea (good yield) |
| 3 | Salt formation | HCl in ethyl acetate or methanol, room temperature | Hydrochloride salt of target compound (high purity) |
Detailed Research Findings and Notes
The α,α′-double alkylation approach for pyrrolidine derivatives is a robust method to introduce substituents at the 3- and 4-positions, as demonstrated in related neurotropic compound syntheses.
Urea derivatives similar to the target compound have been synthesized using carbamoyl chloride intermediates, with purification by silica gel chromatography and crystallization to achieve high purity.
The hydrochloride salt formation enhances the compound's physicochemical properties, facilitating its use in pharmaceutical applications.
Reaction monitoring by NMR (1H and 13C) and IR spectroscopy confirms the formation of key intermediates and final products, with characteristic signals for urea carbonyl and methoxy groups.
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride, and how can computational methods optimize reaction conditions?
Methodological Answer: The synthesis typically involves coupling 4-methoxypyrrolidine derivatives with isopropylurea precursors under acidic conditions. Computational approaches, such as quantum chemical reaction path searches, can predict optimal intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD's methodology integrates quantum calculations with experimental feedback to narrow down solvent systems, temperature ranges, and catalytic conditions . Key steps include:
- Reactor Design : Use of flow chemistry for controlled mixing of acid-sensitive intermediates.
- Yield Optimization : Iterative adjustments based on computational enthalpy profiles and experimental validation.
Q. Which spectroscopic techniques are recommended for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Prioritize H/C NMR to confirm substitution patterns on the pyrrolidine ring and urea linkage.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for detecting hydrochloride counterion interactions.
- X-ray Diffraction (XRD) : Resolve crystallographic data to confirm stereochemistry, critical for understanding bioactivity.
- HPLC-PDA : Assess purity using pharmacopeial protocols (e.g., USP/EP standards) with C18 columns and ion-pairing agents for polar analytes .
Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data between computational predictions and experimental outcomes?
Methodological Answer:
- Error Source Analysis : Compare computational assumptions (e.g., gas-phase vs. solvated models) with experimental solvent effects.
- Feedback Loops : Use ICReDD’s iterative framework, where failed reactions are re-simulated with updated parameters (e.g., dielectric constants, byproduct interactions) .
- Statistical Modeling : Apply multivariate regression to identify outliers (e.g., impurity-driven side reactions).
Q. What computational strategies are effective for predicting the compound’s physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation shells in aqueous/organic mixtures to predict solubility trends.
- QSAR Models : Train models using datasets of structurally related urea derivatives to estimate partition coefficients (logP).
- Software Tools : Leverage Schrödinger’s Materials Science Suite or Gaussian for density functional theory (DFT)-based property calculations .
Q. How do formulation challenges arise in developing aqueous-based delivery systems for this compound?
Methodological Answer:
- pH-Dependent Stability : The hydrochloride salt may hydrolyze in alkaline conditions; buffer systems (e.g., citrate, pH 3–5) are recommended.
- Solubility Enhancers : Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve bioavailability.
- Case Study Reference : Pfizer’s aqueous formulation of a structurally similar urea derivative utilized surfactant-mediated dispersion to prevent aggregation .
Q. What advanced purification techniques address challenges in isolating hydrochloride salts with high enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use amylose- or cellulose-based columns with ethanol/hexane gradients.
- Crystallization Optimization : Employ anti-solvent (e.g., diethyl ether) precipitation under controlled cooling rates.
- Workup Protocols : Post-synthesis, rinse with cold HCl (1.0 M) to remove unreacted precursors, as demonstrated in large-scale hydrochloride salt isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
